molecular formula C9H5ClN2 B1355442 4-Chloro-1H-indole-2-carbonitrile CAS No. 4404-11-9

4-Chloro-1H-indole-2-carbonitrile

Cat. No. B1355442
CAS RN: 4404-11-9
M. Wt: 176.6 g/mol
InChI Key: FDAFJTFFVWHCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 4404-11-9 . It has a molecular weight of 176.6 and its IUPAC name is 4-chloro-1H-indole-2-carbonitrile .


Synthesis Analysis

The synthesis of 4-Chloro-1H-indole-2-carbonitrile involves a reaction with isocyanuric acid in N,N-dimethyl-formamide at 0 - 20℃ for 1.5 hours in an inert atmosphere . The reaction mixture is then treated with water, stirred for 30 minutes, diluted with water, and extracted with ethyl acetate .


Molecular Structure Analysis

The InChI code for 4-Chloro-1H-indole-2-carbonitrile is 1S/C9H5ClN2/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

4-Chloro-1H-indole-2-carbonitrile is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Synthesis of Highly Functionalized Indoles

4-Chloro-1H-indole-2-carbonitrile: serves as a precursor in the synthesis of highly functionalized indoles. Through cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, Stille, and Heck, a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles can be produced . These compounds are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals due to their potent biological activities.

Antiviral Agents

Indole derivatives, including those synthesized from 4-Chloro-1H-indole-2-carbonitrile, have been reported to exhibit antiviral activities. For instance, certain indole-2-carbonitrile derivatives have shown inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .

Anticancer Immunomodulators

This compound is used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors have potential as anticancer immunomodulators, which could play a significant role in cancer treatment by modulating the immune system .

Catalysis in Organic Synthesis

4-Chloro-1H-indole-2-carbonitrile is involved in catalytic reactions, such as the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction. It also participates in iridium-catalyzed borylation reactions, which are important for creating complex organic molecules .

Anti-inflammatory Applications

Indole derivatives synthesized from 4-Chloro-1H-indole-2-carbonitrile have been assessed for their COX-2 inhibitory activity and anti-inflammatory effects. These findings suggest potential applications in developing new anti-inflammatory drugs .

Biological Activity Research

The indole nucleus, which is part of 4-Chloro-1H-indole-2-carbonitrile, is found in many bioactive compounds. Research into the biological activities of indole derivatives spans across various fields, including antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This broad spectrum of biological activities makes indole derivatives a subject of intense study for new therapeutic possibilities .

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

Indole derivatives, such as 4-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .

properties

IUPAC Name

4-chloro-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFJTFFVWHCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555570
Record name 4-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indole-2-carbonitrile

CAS RN

4404-11-9
Record name 4-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-indole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-indole-2-carbonitrile
Reactant of Route 3
4-Chloro-1H-indole-2-carbonitrile
Reactant of Route 4
4-Chloro-1H-indole-2-carbonitrile
Reactant of Route 5
4-Chloro-1H-indole-2-carbonitrile
Reactant of Route 6
4-Chloro-1H-indole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.